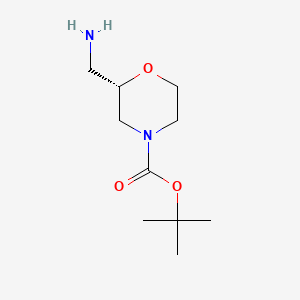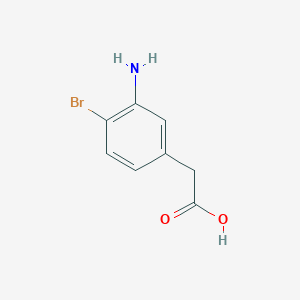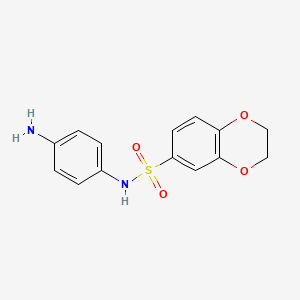
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol
Übersicht
Beschreibung
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is an organic compound with the molecular formula C4H5BrF4O . It is widely used in organic synthesis and can be used as a catalyst, ligand, or intermediate . It has special reactivity and selectivity in certain chemical reactions and can be used to prepare other organic compounds .
Synthesis Analysis
This compound is used for the synthesis of fluorosulfonates, which are used as chemically scaled-up resist materials suitable for microfabrication techniques, particularly for lithography in steps such as the production of semiconductor devices . Enantioenriched tetrafluorinated aryl-C-nucleosides were synthesized in four steps from 1-benzyloxy-4-bromo-3,3,4,4-tetrafluorobutan-2-ol .Molecular Structure Analysis
The molecular structure of 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is represented by the InChI code 1S/C4H5BrF4O/c5-4(8,9)3(6,7)1-2-10/h10H,1-2H2 . The compound has a molecular weight of 224.98 g/mol .Chemical Reactions Analysis
The presence of the tetrafluorinated ethylene group in 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is compatible with O-phosphorylation of the primary alcohol, as demonstrated by the successful preparation of the tetrafluorinated naphthyl-C-nucleotide .Physical And Chemical Properties Analysis
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is a liquid at room temperature . It has a molecular weight of 224.98 g/mol . The compound has a boiling point of 146.2 ℃ at 760 Torr, a density of 1.769 g/mL, and a refractive index of 1.3940 .Wissenschaftliche Forschungsanwendungen
Synthetic Transformations
This compound is used in diverse synthetic transformations. It is particularly useful in the preparation of CF2CF2-containing organic molecules . The transformation of functional groups at both ends of 4-bromo-3,3,4,4-tetrafluorobutan-1-ene is simple and efficient .
Preparation of Fluorinated Sugars
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is used in the synthesis of biologically active fluorinated sugars . These sugars exhibit unique biological activities due to the presence of the fluoroalkylene scaffolds .
Liquid Crystals
This compound has applications in the creation of functional materials such as liquid crystals . The CF2CF2 moiety in their molecular structures imparts unique properties to these materials .
Light-Emitting Materials
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is also used in the synthesis of light-emitting materials . These materials find applications in various fields like optoelectronics .
Hydrosilylation Reactions
This compound is involved in hydrosilylation reactions . These reactions are crucial in the synthesis of various organosilicon compounds .
Safety Measures in Engineering Controls
In the field of engineering controls, this compound is used to remove hazards or place barriers between the worker and the hazard . Well-designed engineering controls can be highly effective in protecting workers .
Safety and Hazards
The compound is classified as an irritant and light sensitive . It has certain toxicity and needs to be used with caution . Contact with skin, eyes, or clothing entrance into the body may cause irritation and injury . The safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .
Zukünftige Richtungen
Given its use in the synthesis of fluorosulfonates and its role in microfabrication techniques, particularly for lithography in steps such as the production of semiconductor devices , 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol could have significant applications in the field of materials science and technology.
Wirkmechanismus
Target of Action
It is known to be a useful organic compound in various chemical reactions .
Mode of Action
It is known to exhibit special reactivity and selectivity in certain chemical reactions, making it valuable for the synthesis of other organic compounds .
Biochemical Pathways
The compound is used in the synthesis of fluorosulfonates . Fluorosulfonates are chemically scaled-up resist materials suitable for microfabrication techniques, particularly for lithography in steps such as the production of semiconductor devices .
Result of Action
The result of the action of 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is primarily seen in its role as a precursor in the synthesis of fluorosulfonates . These fluorosulfonates are used in the production of semiconductor devices .
Action Environment
The compound is a liquid at room temperature . It should be stored in a dry, sealed environment at room temperature . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and humidity .
Eigenschaften
IUPAC Name |
4-bromo-3,3,4,4-tetrafluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF4O/c5-4(8,9)3(6,7)1-2-10/h10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTCOQHNKANLOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371312 | |
| Record name | 4-bromo-3,3,4,4-tetrafluorobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol | |
CAS RN |
234443-21-1 | |
| Record name | 4-bromo-3,3,4,4-tetrafluorobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1270745.png)



